molecular formula C19H13ClF3N3O2 B5634351 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide

2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B5634351
M. Wt: 407.8 g/mol
InChI Key: QXNFDHDMBLKKOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide involves various chemical reactions, including coupling reactions and crystallization from mixtures of solvents like toluene and methanol. These processes lead to the formation of complex molecular structures, characterized by different analytical techniques (Nayak et al., 2014).

Molecular Structure Analysis

The molecular structures of similar compounds have been determined using single-crystal X-ray diffraction, showcasing features such as N—H⋯O and C—H⋯O hydrogen bonds and C—Cl⋯π(arene) interactions. These structural analyses provide insights into the arrangement and orientation of the molecules in the crystal lattice (B. Narayana et al., 2016).

Chemical Reactions and Properties

Chemical reactions of acetamides, including those similar to the target compound, involve various intermolecular interactions such as hydrogen bonding and π interactions, which influence the chemical properties and reactivity of the compounds. These interactions play a crucial role in the stability and chemical behavior of the molecules in different environments (Saravanan et al., 2016).

Physical Properties Analysis

The physical properties, including the crystal packing and hydrogen bonding patterns, significantly affect the solubility, melting point, and other physical characteristics of acetamide compounds. Analysis of these properties is essential for understanding the compound's behavior in different physical states and environments (Jilu Lukose et al., 2015).

Chemical Properties Analysis

The chemical properties of acetamides like 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide are influenced by their molecular structure. Factors such as electron distribution, functional groups, and intermolecular forces contribute to their reactivity, stability, and interaction with other chemical entities. These properties are essential for applications in various chemical processes and reactions (Ishmaeva et al., 2015).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O2/c20-14-5-1-12(2-6-14)16-9-10-18(28)26(25-16)11-17(27)24-15-7-3-13(4-8-15)19(21,22)23/h1-10H,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNFDHDMBLKKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

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